molecular formula C11H9ClOS2 B14917769 {5-[(4-Chlorophenyl)sulfanyl]thiophen-2-yl}methanol

{5-[(4-Chlorophenyl)sulfanyl]thiophen-2-yl}methanol

Cat. No.: B14917769
M. Wt: 256.8 g/mol
InChI Key: HWUILWIUAABMNQ-UHFFFAOYSA-N
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Description

{5-[(4-Chlorophenyl)sulfanyl]-2-thienyl}methanol is an organic compound that features a thienyl group substituted with a chlorophenylsulfanyl moiety and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-Chlorophenyl)sulfanyl]-2-thienyl}methanol typically involves the reaction of 5-bromo-2-thiophenemethanol with 4-chlorothiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for {5-[(4-Chlorophenyl)sulfanyl]-2-thienyl}methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

{5-[(4-Chlorophenyl)sulfanyl]-2-thienyl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorophenylsulfanyl group.

    Substitution: The thienyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: The major products include 5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarboxaldehyde or 5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarboxylic acid.

    Reduction: The major product is 2-thienylmethanol.

    Substitution: The products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

{5-[(4-Chlorophenyl)sulfanyl]-2-thienyl}methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {5-[(4-Chlorophenyl)sulfanyl]-2-thienyl}methanol involves its interaction with specific molecular targets. The chlorophenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thienyl group may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde
  • 5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarbaldehyde
  • 5-[(4-Chlorophenyl)sulfanyl]-1,3,4-thiadiazole-2-thiol

Uniqueness

{5-[(4-Chlorophenyl)sulfanyl]-2-thienyl}methanol is unique due to the presence of both a thienyl group and a methanol group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H9ClOS2

Molecular Weight

256.8 g/mol

IUPAC Name

[5-(4-chlorophenyl)sulfanylthiophen-2-yl]methanol

InChI

InChI=1S/C11H9ClOS2/c12-8-1-3-9(4-2-8)14-11-6-5-10(7-13)15-11/h1-6,13H,7H2

InChI Key

HWUILWIUAABMNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC2=CC=C(S2)CO)Cl

Origin of Product

United States

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